3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
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Overview
Description
3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound that features a thiophene ring fused with a pyrrolopyridine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one typically involves the condensation of thiophene derivatives with pyrrolopyridine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the Gewald or Paal–Knorr reactions. These methods are scalable and can be adapted to produce the compound in significant quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thiophene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyrrolopyridine structure.
Substitution: Halogenated or nitrated derivatives of the compound
Scientific Research Applications
3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-psychotic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit kinases, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Pyrrolopyridine Derivatives: Compounds with similar pyrrolopyridine structures, such as certain kinase inhibitors, share similar biological activities
Uniqueness
3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one is unique due to its combined thiophene and pyrrolopyridine structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific research applications .
Properties
CAS No. |
834858-65-0 |
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Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethylidene)-1H-pyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-10(6-8-2-1-5-16-8)9-3-4-13-7-11(9)14-12/h1-7H,(H,14,15) |
InChI Key |
LWUVASFUDIQJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C2C3=C(C=NC=C3)NC2=O |
Origin of Product |
United States |
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